molecular formula C19H14N2O B11837848 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine CAS No. 125866-29-7

6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine

Cat. No.: B11837848
CAS No.: 125866-29-7
M. Wt: 286.3 g/mol
InChI Key: RAGBVXTWKURQGS-UHFFFAOYSA-N
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Description

6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-methoxyaniline as a starting material, which undergoes a series of reactions including cyclization and functional group modifications to yield the desired compound . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

125866-29-7

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

6-methoxy-10-phenylbenzo[b][1,6]naphthyridine

InChI

InChI=1S/C19H14N2O/c1-22-17-9-5-8-14-18(13-6-3-2-4-7-13)15-12-20-11-10-16(15)21-19(14)17/h2-12H,1H3

InChI Key

RAGBVXTWKURQGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=C(C=CN=C3)N=C21)C4=CC=CC=C4

Origin of Product

United States

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